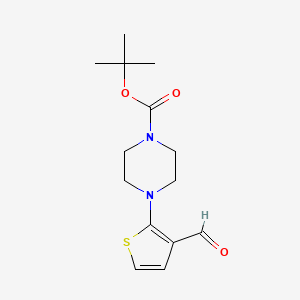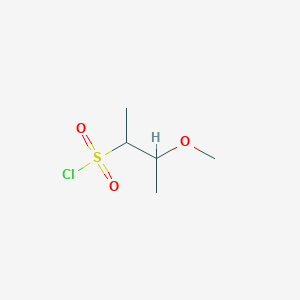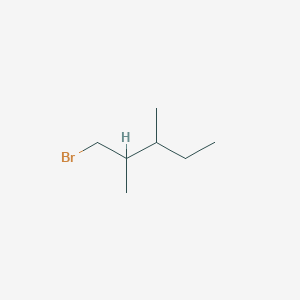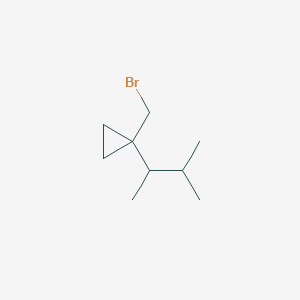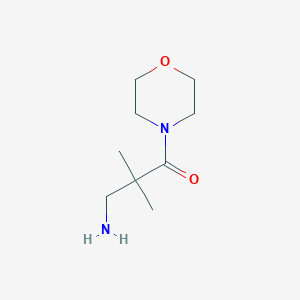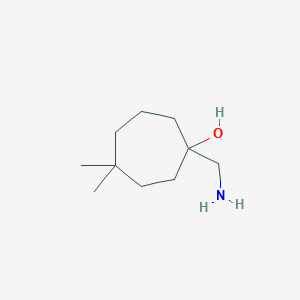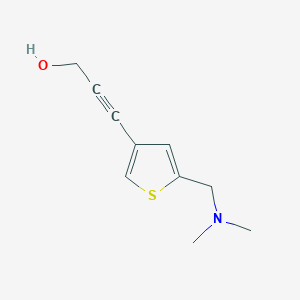
3-(5-((Dimethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-((Dimethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol is an organic compound with the molecular formula C10H13NOS It is a thiophene derivative, characterized by the presence of a thiophene ring substituted with a dimethylaminomethyl group and a prop-2-yn-1-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-((Dimethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Dimethylaminomethyl Group: This step involves the alkylation of the thiophene ring with a dimethylaminomethyl halide under basic conditions.
Addition of the Prop-2-yn-1-ol Group: The final step involves the addition of the prop-2-yn-1-ol group to the thiophene ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-(5-((Dimethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Various nucleophiles under basic or acidic conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, reduced thiophene derivatives
Substitution: Thiophene derivatives with various functional groups
Scientific Research Applications
3-(5-((Dimethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(5-((Dimethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 3-{5-[(Morpholin-4-yl)methyl]thiophen-3-yl}prop-2-yn-1-ol
- ®-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol
Uniqueness
3-(5-((Dimethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H13NOS |
|---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
3-[5-[(dimethylamino)methyl]thiophen-3-yl]prop-2-yn-1-ol |
InChI |
InChI=1S/C10H13NOS/c1-11(2)7-10-6-9(8-13-10)4-3-5-12/h6,8,12H,5,7H2,1-2H3 |
InChI Key |
CJNOABLYSNELIF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC(=CS1)C#CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


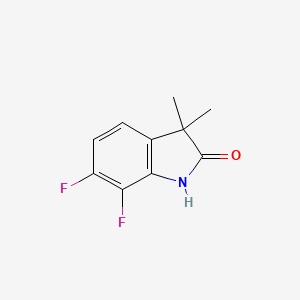
![3-Methyl-3-[4-(propan-2-yl)phenyl]oxirane-2-carbonitrile](/img/structure/B13209185.png)
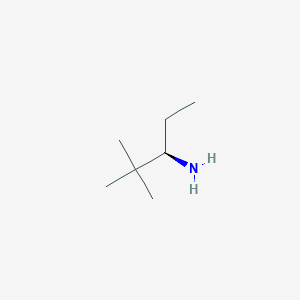
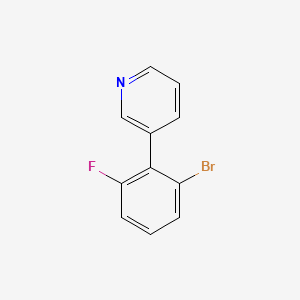

![3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol](/img/structure/B13209203.png)

